2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Description
These compounds are typically synthesized via multicomponent Knoevenagel-Michael reactions involving 4-hydroxycoumarin, aldehydes, and nitriles . The 2-amino-3-cyano-4H-pyran core is a key pharmacophore, with substituents at the 4-position (e.g., cyclohexyl, aryl, heteroaryl) modulating biological activity and physicochemical properties .
This article compares the cyclohexyl-substituted derivative with structurally similar analogs, focusing on synthesis, crystallography, substituent effects, and bioactivity.
Properties
IUPAC Name |
2-amino-4-cyclohexyl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c20-10-13-15(11-6-2-1-3-7-11)16-17(24-18(13)21)12-8-4-5-9-14(12)23-19(16)22/h4-5,8-9,11,15H,1-3,6-7,21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBYHZOKXQWYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method includes the condensation of aldehydes, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst. This reaction can be carried out under reflux conditions in ethanol, yielding the desired product in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of water-soluble and reusable catalysts, such as cobalt-doped iron (III) tartrate, to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrano[3,2-c]chromene derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the pyranochromene class, including 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, exhibit significant antibacterial and antifungal properties. These compounds have been investigated for their potential to develop new antimicrobial agents targeting resistant strains of bacteria .
Antioxidant Properties
This compound also demonstrates antioxidant activity, which is crucial for combating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals in biological systems, thereby protecting cells from damage .
Other Pharmacological Activities
In addition to its antimicrobial and antioxidant properties, 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has been studied for other pharmacological activities such as anticancer effects. Various studies highlight its potential in inhibiting cancer cell proliferation through different mechanisms .
Dyes and Pigments
Due to its chromene moiety, this compound is also utilized in the production of dyes and pigments. The unique structural features impart specific color properties that are valuable in various industrial applications .
Material Science
The compound's chemical properties make it suitable for use in material science applications where stability and reactivity are essential. Its derivatives can be engineered for specific functionalities in polymer chemistry and nanotechnology .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of pyranochromenes demonstrated that 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile exhibited notable activity against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations of the compound, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Antioxidant Activity Assessment
In vitro assays assessed the antioxidant capacity of 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile using DPPH radical scavenging methods. The compound showed a strong ability to scavenge free radicals, comparable to established antioxidants like ascorbic acid. These findings support its potential application in nutraceuticals and functional foods .
Mechanism of Action
The mechanism of action of 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities and receptor functions, leading to its diverse pharmacological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 4-position substituent significantly impacts melting points, solubility, and crystallinity:
The cyclohexyl group, being aliphatic and non-planar, likely reduces crystallinity compared to aromatic analogs but enhances membrane permeability due to increased lipophilicity .
Structural and Crystallographic Insights
- 4-Phenyl derivative: Monoclinic crystals (sp. gr. P2₁/c); N–H···O/N hydrogen bonds stabilize the lattice .
- 4-(4-Methoxyphenyl) : Forms co-crystals with acetic acid; methoxy group participates in C–H···π interactions .
- Cyclohexyl derivative : Predicted to adopt chair conformation; reduced π-π stacking but enhanced van der Waals interactions.
Electronic and Nonlinear Optical (NLO) Properties
Derivatives with electron-withdrawing groups (e.g., nitro, cyano) exhibit enhanced NLO responses:
- 4a (Methoxy substituent) : Band gap = 5.168 eV; polarizability = 6.77 × 10⁻²³ esu .
- 4b (Carboxylic ester) : Band gap = 6.308 eV; lower NLO activity .
The cyclohexyl group, being electron-neutral, may yield intermediate NLO properties suitable for optoelectronic applications.
Biological Activity
Overview
2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that has gained attention for its potential pharmacological properties. This compound belongs to the class of pyran derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The unique structural features of this compound, particularly the cyclohexyl group, enhance its lipophilicity and bioavailability, contributing to its therapeutic potential.
Synthesis
The synthesis of 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. This method often includes the reaction of 4-hydroxycoumarin, malononitrile, and cyclohexyl-substituted aldehydes under specific conditions to yield the desired product with high efficiency .
The biological activity of this compound is primarily attributed to its ability to modulate various molecular targets. It has been shown to interact with enzymes involved in inflammatory pathways and may inhibit specific receptors linked to cancer cell proliferation. Notably, it exhibits effects on microtubule dynamics and centrosome clustering, leading to G2/M cell cycle arrest in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer properties of 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. It has demonstrated significant antiproliferative effects against various human tumor cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1a | HT-29 | 0.5 | Microtubule disruption |
| 1c | HCT-116 | 0.15 | Centrosome de-clustering |
| 1h | EA.hy926 | 0.04 | G2/M cell cycle arrest |
These compounds showed considerable activity against colon carcinoma cells and endothelial cells involved in angiogenesis .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action is crucial in reducing inflammation-related diseases and conditions .
Antimicrobial Activity
In addition to its anticancer properties, 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has shown antimicrobial activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness was assessed using standard methods such as the disc diffusion method and minimum inhibitory concentration (MIC) tests .
Case Studies
- Anticancer Study : A series of derivatives of this compound were synthesized and tested against a panel of eight human tumor cell lines. The study revealed that certain derivatives exhibited high antiproliferative activities with IC50 values in the low micromolar range. The mechanisms involved included microtubule disruption and centrosome de-clustering .
- Inflammation Model : In an animal model of inflammation, the compound significantly reduced edema and inflammatory markers compared to control groups. This suggests its potential application in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for preparing 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, and how can reaction conditions be optimized?
The compound is typically synthesized via a one-pot multicomponent Knoevenagel-Michael reaction involving 4-hydroxycoumarin, cyclohexyl-substituted aldehydes, and malononitrile. Catalysts like sodium fluoride under microwave irradiation () or BF₃·SiO₂ in solvent-free conditions () enhance yields (70–91%) and reduce reaction times (20–30 minutes). Optimization involves adjusting catalyst loading (5–10 mol%), temperature (80–100°C), and solvent systems (e.g., aqueous ethanol or solvent-free). Recrystallization from ethanol or acetic acid improves purity ().
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- NMR/IR : The amino (-NH₂) and cyano (-CN) groups are confirmed via IR peaks at ~2193 cm⁻¹ (C≡N) and 3329–3438 cm⁻¹ (NH₂). In ¹H NMR, the cyclohexyl proton appears as a singlet at δ 4.4–4.5 ppm, while aromatic protons resonate between δ 6.5–7.9 ppm ().
- X-ray crystallography : SHELXL ( ) is used to resolve crystal structures, revealing planar pyran and coumarin rings. Hydrogen bonding (e.g., O–H⋯O in ethanol solvates) stabilizes the lattice ( ). Unit cell parameters (e.g., triclinic, P1̅ space group) and bond lengths are validated against CIF files ( ).
Q. What are the key pharmacological activities reported for this compound and its derivatives?
Derivatives exhibit anti-HIV activity (IC₅₀ values in MT-4 cells) by inhibiting reverse transcriptase (). Specific analogs (e.g., 4-nitrophenyl substituents) show TFF3 inhibition, disrupting PI3K/AKT and JAK/STAT3 signaling in cancer models ( ). Structure-activity relationships (SARs) indicate that electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance bioactivity compared to electron-donating substituents ( ).
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) arising from substituent effects be resolved?
Discrepancies in splitting patterns (e.g., aryl proton multiplicity in DMSO-d₆) often stem from steric hindrance or dynamic effects. For example, para-substituted cyclohexyl groups may cause anisotropic shielding, altering coupling constants. Using 2D NMR (COSY, HSQC) and variable-temperature NMR can clarify ambiguous assignments (). Computational tools (DFT for ¹³C chemical shifts) further validate experimental data ().
Q. What strategies are effective in improving the corrosion inhibition efficiency of this compound on mild steel in acidic media?
Adsorption studies (Langmuir isotherm) show inhibition efficiencies up to 90% in 1 M HCl. Electron-rich substituents (e.g., -OCH₃) enhance donor-acceptor interactions with Fe surfaces. Surface characterization via SEM-EDS and AFM confirms the formation of protective films. Synergistic effects with iodide ions or polymer coatings can further improve performance ().
Q. How do catalytic systems (e.g., MoO₃ nanoparticles or ionic liquids) influence the reaction kinetics and regioselectivity of pyrano[3,2-c]chromene synthesis?
MoO₃ nanoparticles (5 mol% in EtOH/H₂O) increase reaction rates by lowering activation energy via Lewis acid catalysis. Ionic liquids (e.g., [BMIM][OH]) stabilize intermediates, favoring regioselective cyclization. Kinetic studies (time-resolved FT-IR) reveal pseudo-first-order behavior, with turnover frequencies (TOFs) up to 12 h⁻¹. Recyclability tests show <5% loss in catalytic activity after six cycles ( ).
Q. What computational methods are employed to predict the electronic and optical properties of pyrano[3,2-c]chromene derivatives?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (4.2–5.1 eV), correlating with experimental UV-Vis spectra (λ_max = 350–400 nm). TD-DFT simulations predict charge-transfer transitions involving the cyano and carbonyl groups. Molecular docking (AutoDock Vina) models interactions with HIV-1 RT (binding energy: −9.2 kcal/mol) ( ).
Methodological Considerations
- Handling air-sensitive intermediates : Malononitrile and aldehydes require anhydrous conditions to prevent hydrolysis.
- Crystallization challenges : High-melting-point derivatives (e.g., 254–255°C in ) may require mixed solvents (DMSO/EtOH) for X-ray-quality crystals.
- Biological assays : Cytotoxicity (MTT assay) and anti-HIV activity (p24 antigen ELISA) must use standardized protocols to ensure reproducibility ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
